molecular formula C7H5BrF3N3 B2949937 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- CAS No. 160473-81-4

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-

Cat. No. B2949937
CAS RN: 160473-81-4
M. Wt: 268.037
InChI Key: DGFWHKOVZWVINR-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a chemical compound with the molecular formula C7H5BrF3N3 . It has a molecular weight of 268.04 . The IUPAC name for this compound is 4-bromo-6-(trifluoromethyl)-2,3-dihydro-1H-benzo[d][1,2,3]triazole .


Molecular Structure Analysis

The InChI code for 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is 1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,12-14H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The degradation of benzotriazoles in the aqueous phase is initiated by ·OH using a theoretical calculation method. Addition reactions are the main type of reactions of ·OH with benzotriazoles . The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of benzotriazoles .


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-3a,7a-dihydro-1H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,5-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWHKOVZWVINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2C1NN=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-

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